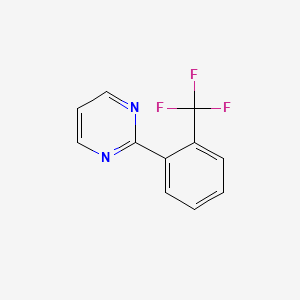
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene typically involves several steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethyl alcohol and an acid catalyst.
Trifluoromethylthiolation: The trifluoromethylthio group is typically introduced using a trifluoromethylthiolating agent such as trifluoromethanesulfenyl chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids. Reduction reactions can also occur, reducing the bromopropyl group to a propyl group.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions, particularly with strong electrophiles.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique substituents.
Industry: Used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated compounds.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-bound proteins.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group, affecting its reactivity and applications.
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Lacks the ethoxy group, which can influence its solubility and chemical behavior.
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene: Contains additional substituents, making it more complex and potentially more reactive.
Properties
Molecular Formula |
C12H14BrF3OS |
|---|---|
Molecular Weight |
343.20 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
XBTXCZCJEWTKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CCCBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)

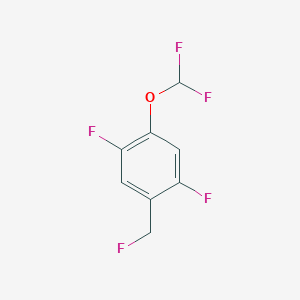
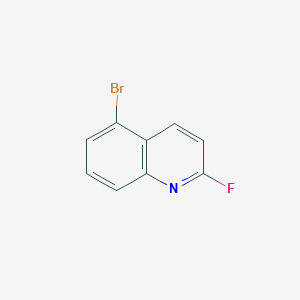

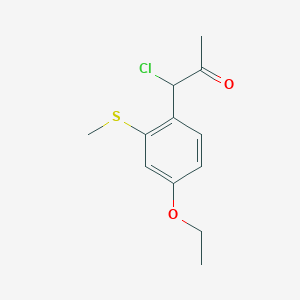
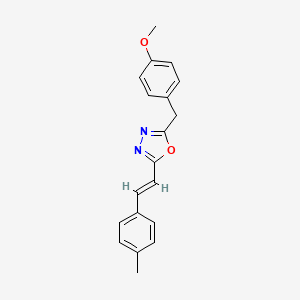
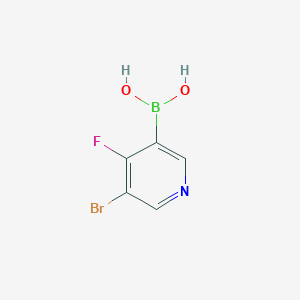
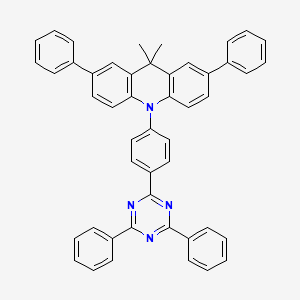
![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
